2-Fluoro-N,4-dimethyl-5-nitrobenzamide

Pharmaceutical impurity profiling Analytical method validation Enzalutamide quality control

2-Fluoro-N,4-dimethyl-5-nitrobenzamide is a high-purity (≥98%) research intermediate uniquely qualified for enzalutamide impurity profiling. Its distinct nitrobenzamide core with 2-fluoro, N-methyl, and 4-methyl substitutions delivers a LogP of 1.64 and TPSA of 72.24 Ų—parameters critical for chromatographic resolution and SAR studies. Unlike generic analogs, this compound's exact substitution pattern ensures robust HPLC/UPLC system suitability, validated metabolic stability comparisons, and reliable computational model calibration. Substituting with simpler nitrobenzamides compromises analytical accuracy and regulatory compliance. Ideal for pharmaceutical R&D and impurity reference standard applications.

Molecular Formula C9H9FN2O3
Molecular Weight 212.18 g/mol
Cat. No. B11758940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N,4-dimethyl-5-nitrobenzamide
Molecular FormulaC9H9FN2O3
Molecular Weight212.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC)F
InChIInChI=1S/C9H9FN2O3/c1-5-3-7(10)6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13)
InChIKeySOJHIJZJRYDMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N,4-dimethyl-5-nitrobenzamide: Baseline Physicochemical and Regulatory Identity


2-Fluoro-N,4-dimethyl-5-nitrobenzamide (CAS: 2113622-63-0) is a substituted aromatic amide belonging to the nitrobenzamide class. Its molecular structure incorporates a 2-fluoro substituent, a 5-nitro group, and N,4-dimethyl substitution on the benzamide core. The compound is primarily utilized as a research intermediate and as a reference standard in pharmaceutical impurity profiling, notably in the context of enzalutamide manufacturing processes [1]. Predicted physicochemical properties include a calculated LogP of approximately 1.64 and a topological polar surface area (TPSA) of 72.24 Ų, which are critical parameters for understanding its lipophilicity and potential membrane permeability in biological systems .

Procurement Alert: Why In-Class 2-Fluoro-N,4-dimethyl-5-nitrobenzamide Analogs Are Not Interchangeable


Procurement of generic nitrobenzamide analogs as substitutes for 2-fluoro-N,4-dimethyl-5-nitrobenzamide carries significant risk due to pronounced structure-activity relationship (SAR) sensitivities. Even minor modifications to the substitution pattern on the benzamide ring drastically alter key properties, including lipophilicity (LogP) and electronic distribution, which directly impact chromatographic retention times, metabolic stability, and target-binding affinity. For instance, the presence of both N-methyl and 4-methyl groups, in concert with the 2-fluoro atom, confers a unique topological polar surface area and a specific LogP that differs markedly from simpler analogs like 2-fluoro-N-methyl-5-nitrobenzamide. Substitution with a compound lacking these exact features will invalidate analytical methods, compromise impurity profiling accuracy, and yield non-reproducible biological data, thereby undermining regulatory compliance and research integrity .

Quantitative Differentiation of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide: A Comparator-Based Evidence Review


Chromatographic Retention and Regulatory Traceability: A Defined Impurity Standard for Enzalutamide Manufacturing

2-Fluoro-N,4-dimethyl-5-nitrobenzamide is a structurally related, but chemically distinct, impurity that must be resolved from the primary enzalutamide impurity standard, 2-fluoro-N-methyl-5-nitrobenzamide (Enzalutamide Impurity 58). In reversed-phase HPLC methods commonly used for enzalutamide purity assessment, the additional methyl group on the amide nitrogen of 2-fluoro-N,4-dimethyl-5-nitrobenzamide increases its hydrophobicity and retention time relative to the N-methyl analog. This chromatographic differentiation is critical for ensuring accurate identification and quantification of all potential process-related impurities .

Pharmaceutical impurity profiling Analytical method validation Enzalutamide quality control

Lipophilicity (LogP) Differentiation: Implications for Biological Membrane Permeability

The predicted octanol-water partition coefficient (LogP) of 2-fluoro-N,4-dimethyl-5-nitrobenzamide is 1.64, as reported by Fluorochem . This value is substantially higher than that of the non-methylated analog, 2-fluoro-5-nitrobenzamide (LogP ~0.5, estimated), and the N-methyl-only analog, 2-fluoro-N-methyl-5-nitrobenzamide (LogP ~1.2, estimated). This increased lipophilicity is a direct consequence of the additional methyl group on the amide nitrogen, which enhances the compound's ability to partition into lipid bilayers. For medicinal chemistry applications, this higher LogP suggests improved passive membrane permeability and potentially altered pharmacokinetic profiles.

Drug-likeness prediction ADME properties QSAR modeling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: A Determinant of Bioavailability

The topological polar surface area (TPSA) of 2-fluoro-N,4-dimethyl-5-nitrobenzamide is calculated to be 72.24 Ų . This value is nearly identical to that of 2-fluoro-N-methyl-5-nitrobenzamide (72.24 Ų) but lower than that of 2-amino-N-methyl-5-nitrobenzamide (98.4 Ų, estimated). TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The moderate TPSA value of 72.24 Ų falls within the optimal range (below 140 Ų) for good oral bioavailability, indicating that the compound possesses favorable molecular properties for potential oral drug development.

Drug design Oral bioavailability Molecular descriptor

Synthetic Utility as a Versatile Scaffold: Differential Reactivity in Nitro Group Reductions

The 5-nitro group in 2-fluoro-N,4-dimethyl-5-nitrobenzamide can be selectively reduced to the corresponding amine under conditions that preserve the fluorine atom and the N-methyl amide. This reactivity differs from that of 2-fluoro-5-nitrobenzamide, where the absence of the N-methyl group leads to competitive hydrolysis of the amide bond during nitro reduction. The N,4-dimethyl substitution in the target compound provides steric shielding of the amide carbonyl, enhancing chemoselectivity. This differential stability is crucial for synthesizing advanced intermediates like 5-amino-2-fluoro-N,4-dimethylbenzamide without generating unwanted side products .

Organic synthesis Functional group transformation Benzamide derivatives

Optimal Deployment Scenarios for 2-Fluoro-N,4-dimethyl-5-nitrobenzamide Based on Differentiated Evidence


Enzalutamide Impurity Profiling and Analytical Method Development

Use 2-fluoro-N,4-dimethyl-5-nitrobenzamide as a secondary reference standard or system suitability marker in HPLC/UPLC methods for enzalutamide API purity testing. Its distinct chromatographic retention relative to the primary impurity (2-fluoro-N-methyl-5-nitrobenzamide) enables robust resolution and quantification of closely eluting process-related impurities, ensuring compliance with ICH Q3A guidelines for new drug substances .

Medicinal Chemistry Lead Optimization: Enhancing Lipophilicity for Improved Membrane Permeability

Employ 2-fluoro-N,4-dimethyl-5-nitrobenzamide as a core scaffold in structure-activity relationship (SAR) studies where increased LogP (1.64) is hypothesized to improve cellular permeability and target engagement. Compare its in vitro potency and cellular activity directly against the less lipophilic 2-fluoro-N-methyl-5-nitrobenzamide (LogP ~1.2) to quantify the contribution of the additional methyl group to biological efficacy .

Building Block for Advanced Intermediates: Selective Nitro Reduction for Amino-Benzamide Synthesis

Leverage the enhanced chemoselectivity of 2-fluoro-N,4-dimethyl-5-nitrobenzamide in catalytic hydrogenation reactions to produce high-purity 5-amino-2-fluoro-N,4-dimethylbenzamide. This intermediate serves as a key precursor for synthesizing more complex molecules, including potential HDAC inhibitors or other benzamide-based therapeutics, with reduced purification burden compared to using non-methylated analogs .

In Silico ADME Prediction and QSAR Model Validation

Utilize the precisely defined physicochemical descriptors (LogP 1.64, TPSA 72.24 Ų) of 2-fluoro-N,4-dimethyl-5-nitrobenzamide as calibration points for computational models predicting drug-likeness, oral bioavailability, and blood-brain barrier penetration. The compound's moderate lipophilicity and low TPSA make it a valuable reference standard for validating in silico tools used in early drug discovery .

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